2(3H)-Thiazolimine, 3,4-dimethyl-

Description

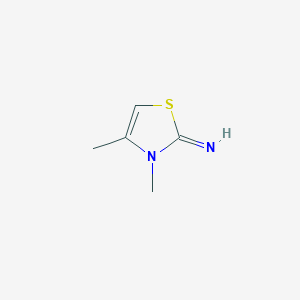

2(3H)-Thiazolimine, 3,4-dimethyl- is a heterocyclic compound featuring a five-membered thiazolimine ring containing sulfur and nitrogen atoms. The 3,4-dimethyl substitution introduces two methyl groups at positions 3 and 4 of the ring, altering its electronic and steric properties.

Properties

IUPAC Name |

3,4-dimethyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4-3-8-5(6)7(4)2/h3,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGYKMQCOANANN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N)N1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450334 | |

| Record name | 2(3H)-Thiazolimine, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6149-16-2 | |

| Record name | 2(3H)-Thiazolimine, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Thiazolimine, 3,4-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of α-haloketones with thiourea, which leads to the formation of the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of 2(3H)-Thiazolimine, 3,4-dimethyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Thiazolimine, 3,4-dimethyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2(3H)-Thiazolimine, 3,4-dimethyl- has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2(3H)-Thiazolimine, 3,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include enzymes involved in metabolic processes and receptors that regulate cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2(3H)-Thiazolimine, 3,4-dimethyl- with structurally related thiazolimine derivatives, based on substituent effects, molecular properties, and inferred reactivity:

| Compound | Substituents | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 2(3H)-Thiazolimine, 3,4-dimethyl- | 3-CH₃, 4-CH₃ | C₅H₈N₂S | 128.21 (calculated) | Higher steric hindrance; electron-donating methyl groups enhance ring stability. |

| 2(3H)-Thiazolimine, 3-ethyl | 3-CH₂CH₃ | C₅H₈N₂S | 128.21 | Increased lipophilicity; longer alkyl chain may reduce ring strain. |

| 2(3H)-Thiazolimine, 3-(2-butynyl) | 3-CH₂C≡CH | C₇H₈N₂S | 152.22 | Alkynyl group introduces π-electron density; potential for click chemistry. |

Key Observations:

Steric Effects: The 3,4-dimethyl derivative likely exhibits greater steric hindrance compared to mono-substituted analogs (e.g., 3-ethyl). This could reduce reactivity in nucleophilic substitution reactions but enhance thermal stability .

Electronic Effects : Methyl groups are electron-donating, increasing electron density on the thiazolimine ring. This contrasts with electron-withdrawing groups (e.g., carbonyls in pyrrole derivatives from ), which polarize the ring .

Synthetic Accessibility : Compounds like 3-(2-butynyl)-thiazolimine (CAS 767602-53-9) are synthesized via alkylation of the thiazolimine core, a method adaptable to 3,4-dimethyl substitution with optimized conditions .

Research Findings and Limitations

- Structural Analogues: highlights pyrrole derivatives with 3,4-dimethyl groups (e.g., a propanoic acid-linked pyrrole), demonstrating that dimethyl substitutions enhance stability in heterocyclic systems.

- Synthetic Methods : describes tetrazole-pyrazole hybrids with methyl substitutions, suggesting that methyl groups are compatible with multi-step heterocyclic syntheses. This supports the feasibility of synthesizing 3,4-dimethyl-thiazolimine .

- Data Gaps: No direct experimental data (e.g., NMR, melting points) for 3,4-dimethyl-thiazolimine are available in the provided evidence. Properties are inferred from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.